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Compound of Interest

Compound Name: (S)-3-Phenylbutyric acid

Cat. No.: B1347551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

(S)-3-Phenylbutyric acid, a chiral carboxylic acid of interest in various research and

development applications. This document presents nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Note on Stereochemistry: The spectroscopic data presented below is primarily for 3-

Phenylbutyric acid with unspecified stereochemistry. The spectra for the (S)-enantiomer are

expected to be identical in terms of chemical shifts, absorption frequencies, and fragmentation

patterns under standard achiral conditions. Distinctions between enantiomers would typically

only be observable using chiral NMR spectroscopy techniques.

Data Presentation
The following tables summarize the quantitative spectroscopic data for 3-Phenylbutyric acid.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 - 7.15 Multiplet 5H
Aromatic protons

(C₆H₅)

~3.25 Sextet 1H Methine proton (CH)

~2.65 Doublet of Doublets 2H
Methylene protons

(CH₂)

~1.30 Doublet 3H Methyl protons (CH₃)

~11.5 Broad Singlet 1H
Carboxylic acid proton

(COOH)

Solvent: CDCl₃. Instrument Frequency: Not specified in the source data.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~179 Carboxylic acid carbon (C=O)

~145 Aromatic quaternary carbon

~128.5 Aromatic CH carbons

~126.5 Aromatic CH carbons

~43 Methylene carbon (CH₂)

~36 Methine carbon (CH)

~22 Methyl carbon (CH₃)

Solvent: CDCl₃. Proton-decoupled.

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3030 Medium Aromatic C-H stretch

~2970 Medium Aliphatic C-H stretch

~1710 Strong C=O stretch (Carboxylic acid)

~1600, ~1495, ~1450 Medium-Weak Aromatic C=C stretches

~1410, ~930 Medium, Broad O-H bend (Carboxylic acid)

~760, ~700 Strong
Aromatic C-H out-of-plane

bend

Sample preparation: Not specified, likely neat or as a thin film.

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

164 ~25 [M]⁺ (Molecular Ion)

105 100 [C₈H₉]⁺ (Base Peak)

91 ~10 [C₇H₇]⁺ (Tropylium ion)

77 ~15 [C₆H₅]⁺ (Phenyl ion)

Ionization Method: Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
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Approximately 5-10 mg of (S)-3-Phenylbutyric acid is accurately weighed and dissolved in

about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

The solution is transferred to a standard 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for

chemical shift calibration (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is shimmed to achieve homogeneity and optimal resolution.

A standard one-dimensional proton NMR experiment is performed. Key acquisition

parameters include:

Pulse angle (e.g., 30-90 degrees)

Relaxation delay (e.g., 1-5 seconds)

Number of scans (typically 8-16 for good signal-to-noise)

The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline

corrected.

Chemical shifts, multiplicities, coupling constants, and integrations are determined from the

processed spectrum.

3. ¹³C NMR Spectroscopy:

A carbon-13 NMR experiment is conducted, typically with broadband proton decoupling to

simplify the spectrum to singlets for each unique carbon.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a

longer acquisition time are generally required.

The processed spectrum provides the chemical shifts of the carbon atoms in the molecule.
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Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the (S)-3-Phenylbutyric acid sample (liquid or solid) is placed directly

onto the ATR crystal (e.g., diamond or zinc selenide).

For a solid sample, a pressure arm is used to ensure good contact between the sample and

the crystal.

2. Data Acquisition:

A background spectrum of the empty ATR crystal is collected to account for atmospheric and

instrumental absorptions.

The sample spectrum is then recorded.

The instrument measures the absorption of infrared radiation by the sample over a specific

range of wavenumbers (typically 4000-400 cm⁻¹).

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
1. Sample Introduction and Ionization (Electron Ionization - EI):

A small amount of the sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC).

The sample is vaporized in a high vacuum.

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing the ejection of an electron to form a molecular ion ([M]⁺).

The excess energy from this "hard" ionization technique often leads to the fragmentation of

the molecular ion into smaller, characteristic fragment ions.
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2. Mass Analysis and Detection:

The positively charged ions (molecular and fragment ions) are accelerated into a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like (S)-3-Phenylbutyric acid.
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Caption: General workflow for the spectroscopic analysis of (S)-3-Phenylbutyric acid.
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[https://www.benchchem.com/product/b1347551#spectroscopic-data-of-s-3-phenylbutyric-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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